An In-Depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone
An In-Depth Technical Guide to 5-Hydroxymethyl-N-phenyl-2-1H-pyridone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, a principal metabolite of the anti-fibrotic drug Pirfenidone. With the confirmed CAS Number 887406-49-7 , this pyridone derivative is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential contributions to the therapeutic effects of its parent compound. This document delves into its physicochemical properties, synthesis, analytical methodologies, and known biological activities, offering a critical resource for researchers engaged in the study of fibrotic diseases and drug metabolism.
Introduction: The Significance of a Metabolite
5-Hydroxymethyl-N-phenyl-2-1H-pyridone emerges as a key player in the metabolic pathway of Pirfenidone, a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] The pyridinone core is a versatile scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and its wide range of biological activities, including anti-inflammatory, and antitumor effects.[3] Understanding the properties and biological profile of this primary metabolite is crucial for a complete comprehension of Pirfenidone's mechanism of action, its pharmacokinetic profile, and for the development of next-generation anti-fibrotic therapies. This guide aims to consolidate the current scientific knowledge on 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, providing a foundation for further research and development.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of the physicochemical properties of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone is fundamental for its synthesis, purification, formulation, and for interpreting its biological activity.
| Property | Value | Source |
| CAS Number | 887406-49-7 | [Multiple Sources] |
| Molecular Formula | C₁₂H₁₁NO₂ | [Multiple Sources] |
| Molecular Weight | 201.22 g/mol | [Multiple Sources] |
| IUPAC Name | 5-(hydroxymethyl)-1-phenylpyridin-2(1H)-one | [Multiple Sources] |
| Synonyms | 5-(Hydroxymethyl)-1-phenyl-2(1H)-pyridinone, 5-Hydroxymethyl Pirfenidone, Pirfenidone 5-Hydroxymethyl Impurity | [Multiple Sources] |
| Melting Point | 110-111°C | [4] |
| Solubility | Soluble in Dichloromethane, Ethanol, Ethyl Acetate, Methanol | [4][5] |
Spectroscopic Data (Predicted)
¹H NMR (Predicted) A detailed, experimentally verified spectrum is a current research gap.
¹³C NMR (Predicted) A detailed, experimentally verified spectrum is a current research gap.
Synthesis and Purification: A Proposed Protocol
The synthesis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone is not extensively detailed in publicly available literature. However, drawing from general pyridinone synthesis strategies and the known metabolic pathway of Pirfenidone, a plausible synthetic route can be proposed. The primary route would likely involve the oxidation of the 5-methyl group of Pirfenidone.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 5-Hydroxymethyl-N-phenyl-2-1H-pyridone from Pirfenidone.
Step-by-Step Protocol (Hypothetical):
Caution: This is a proposed protocol and should be optimized and validated under appropriate laboratory safety conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Pirfenidone (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
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Oxidation: Add a selective oxidizing agent, such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) and a light source. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid metabolite.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If using SeO₂, filter off the elemental selenium. Quench the reaction with a suitable reagent if necessary.
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Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 5-Hydroxymethyl-N-phenyl-2-1H-pyridone.
Analytical Methods: Ensuring Purity and Quantification
Robust analytical methods are essential for the characterization, quantification, and quality control of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Pirfenidone and its metabolites.
Workflow for HPLC Method Development:
Caption: General workflow for the analysis of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone by HPLC.
Detailed HPLC Protocol:
This protocol is adapted from validated methods for Pirfenidone and its metabolites.[6][7]
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Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) or a phosphate buffer.[6][7] The mobile phase composition should be optimized for the best separation of the metabolite from the parent drug and other impurities.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Approximately 317 nm, which is the λmax for Pirfenidone and likely similar for its hydroxymethyl metabolite.[1]
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Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.
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Injection Volume: 20 µL.
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Standard Preparation: Prepare a stock solution of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in the mobile phase (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
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System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time consistency, peak area reproducibility, and theoretical plates).
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Analysis and Quantification: Inject the calibration standards to construct a calibration curve by plotting peak area against concentration. Then, inject the sample solutions and determine the concentration of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone from the calibration curve.
Biological Activity and Mechanism of Action
The biological activity of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone is intrinsically linked to its parent compound, Pirfenidone. Pirfenidone exhibits well-documented anti-fibrotic and anti-inflammatory properties.[1][8] While research on the specific activity of the 5-hydroxymethyl metabolite is less extensive, it is plausible that it contributes to the overall therapeutic effect of Pirfenidone.
Known and Postulated Biological Effects:
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Anti-Fibrotic Activity: Pirfenidone is known to down-regulate the production of pro-fibrotic cytokines such as transforming growth factor-beta (TGF-β) and inhibit fibroblast proliferation and collagen synthesis.[8] It is hypothesized that 5-Hydroxymethyl-N-phenyl-2-1H-pyridone may retain some of this anti-fibrotic activity. Further in vitro studies using primary human lung fibroblasts are needed to confirm and quantify this effect.
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Anti-Inflammatory Effects: Pirfenidone has been shown to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[9] The anti-inflammatory potential of the 5-hydroxymethyl metabolite is an active area of investigation.
Signaling Pathway Involvement (Pirfenidone):
Caption: Simplified schematic of the anti-fibrotic mechanism of Pirfenidone, which may be partially retained by its 5-hydroxymethyl metabolite.
Future Directions and Research Opportunities
While our understanding of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone has grown, several key areas warrant further investigation:
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Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol, along with complete experimental spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS), is a critical next step.
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Pharmacological Profiling: A comprehensive in vitro and in vivo pharmacological evaluation of the purified metabolite is needed to determine its specific anti-fibrotic and anti-inflammatory potency relative to Pirfenidone.
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Pharmacokinetic Studies: Detailed pharmacokinetic studies of the metabolite itself will provide valuable information on its absorption, distribution, metabolism, and excretion (ADME) profile, which can inform the development of new therapeutic strategies.
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Clinical Relevance: Investigating the correlation between plasma levels of 5-Hydroxymethyl-N-phenyl-2-1H-pyridone in patients treated with Pirfenidone and clinical outcomes could provide insights into its therapeutic contribution.
Conclusion
5-Hydroxymethyl-N-phenyl-2-1H-pyridone is more than just a metabolic byproduct; it is a molecule of significant interest in the ongoing effort to combat fibrotic diseases. This technical guide has synthesized the available information on its identity, properties, and potential biological role. As research continues to unravel the complexities of Pirfenidone's mechanism of action, a deeper understanding of its metabolites, particularly 5-Hydroxymethyl-N-phenyl-2-1H-pyridone, will undoubtedly play a pivotal role in advancing the field of anti-fibrotic drug development.
References
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Parmar, V., & Patel, S. (2014). RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations. Indian Journal of Pharmaceutical Sciences, 76(3), 225–230. [Link]
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Conte, E., Gili, E., & Fruciano, M. (2020). Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation. Journal of translational medicine, 18(1), 22. [Link]
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Li, C., Li, H., & Chen, J. (2018). The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1. Experimental eye research, 175, 12-19. [Link]
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Parmar, V. R., & Desai, S. A. (2014). RP-HPLC and UV spectrophotometric methods for estimation of pirfenidone in pharmaceutical formulations. Indian journal of pharmaceutical sciences, 76(3), 225. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 6(10), 001-007. [Link]
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Richeldi, L., du Bois, R. M., Raghu, G., Azuma, A., Brown, K. K., Costabel, U., ... & King Jr, T. E. (2014). Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis. New England Journal of Medicine, 370(22), 2071-2082. [Link]
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PLCChemical. (n.d.). 5-Hydroxymethyl-N-phenyl-2-1H-pyridone. Retrieved from [Link]
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Zhang, Y., & Song, G. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 843335. [Link]
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Sun, L., et al. (2020). [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages]. Zhongguo Yi Xue Ke Xue Yuan Xue Bao. Acta Academiae Medicinae Sinicae, 42(5), 596–602. [Link]
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